molecular formula C19H23NO3 B5823833 N-(3,5-dimethylphenyl)-3,4-diethoxybenzamide

N-(3,5-dimethylphenyl)-3,4-diethoxybenzamide

Cat. No.: B5823833
M. Wt: 313.4 g/mol
InChI Key: IFKNIZAVMSWRKG-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3,4-diethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 3,5-dimethylphenyl group and two ethoxy groups at the 3 and 4 positions of the benzene ring. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3,4-diethoxybenzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 3,5-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3,4-diethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3,5-dimethylphenyl)-3,4-diethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. In biological systems, it may interact with cell surface receptors, triggering intracellular signaling pathways that lead to various physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-3,4-dimethoxybenzamide
  • N-(3,5-dimethylphenyl)-3,4-dihydroxybenzamide
  • N-(3,5-dimethylphenyl)-3,4-dichlorobenzamide

Uniqueness

N-(3,5-dimethylphenyl)-3,4-diethoxybenzamide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-5-22-17-8-7-15(12-18(17)23-6-2)19(21)20-16-10-13(3)9-14(4)11-16/h7-12H,5-6H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKNIZAVMSWRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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